Dichloro(isocyanato)methane
Overview
Description
Dichloro(isocyanato)methane is an organochlorine compound with the molecular formula C₂HCl₂NO. It is characterized by the presence of both dichloromethane and isocyanate functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(isocyanato)methane can be synthesized through the reaction of dichloromethane with phosgene and a suitable amine. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .
Industrial Production Methods: The industrial production of this compound often involves the use of phosgene due to its efficiency in introducing the isocyanate group. non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed:
Oxidation: Formation of dichloroformamide.
Reduction: Formation of dichloro(methylamino)methane.
Substitution: Formation of various substituted methanes depending on the nucleophile used.
Scientific Research Applications
Dichloro(isocyanato)methane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of dichloro(isocyanato)methane involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
Dichloromethane: A widely used solvent with similar structural features but lacks the isocyanate group.
Methyl isocyanate: Contains the isocyanate group but differs in its alkyl chain structure.
Toluene diisocyanate: An aromatic isocyanate used in the production of polyurethane foams
Uniqueness: Dichloro(isocyanato)methane is unique due to the presence of both dichloromethane and isocyanate functional groups, making it highly reactive and versatile in chemical synthesis. Its dual functionality allows it to participate in a wide range of reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
dichloro(isocyanato)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO/c3-2(4)5-1-6/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCPZZPMNGWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(Cl)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596522 | |
Record name | Dichloro(isocyanato)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40633-48-5 | |
Record name | Dichloro(isocyanato)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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